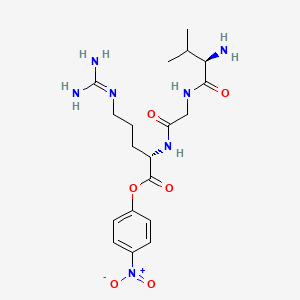
D-Val-Gly-Arg-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The final product is typically lyophilized to ensure stability and ease of storage .
Análisis De Reacciones Químicas
Types of Reactions
D-Val-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Reagents: Proteases such as tissue plasminogen activator, multicatalytic proteinase.
Conditions: Typically, these reactions are carried out in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator .
Aplicaciones Científicas De Investigación
D-Val-Gly-Arg-pNA is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in biological processes.
Medicine: Utilized in diagnostic assays to measure the activity of proteases in blood samples.
Industry: Employed in the development of pharmaceuticals and in quality control processes .
Mecanismo De Acción
D-Val-Gly-Arg-pNA acts as a substrate for proteases. When a protease cleaves the peptide bond in this compound, p-nitroaniline is released. This release can be monitored spectrophotometrically, providing a measure of the protease’s activity. The molecular targets are the peptide bonds within the substrate, and the pathway involves the hydrolysis reaction catalyzed by the protease .
Comparación Con Compuestos Similares
Similar Compounds
D-Ile-Pro-Arg-AMC: Another chromogenic substrate used for similar purposes.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used in assays for different proteases.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Another substrate for protease activity assays
Uniqueness
D-Val-Gly-Arg-pNA is unique due to its specific sequence and its use as a chromogenic substrate for tissue plasminogen activator and multicatalytic proteinase. Its ability to release a measurable chromophore upon hydrolysis makes it particularly valuable in various biochemical assays .
Propiedades
Fórmula molecular |
C19H29N7O6 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2S)-2-[[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1 |
Clave InChI |
YRUQJFWWOGGSJA-GOEBONIOSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)
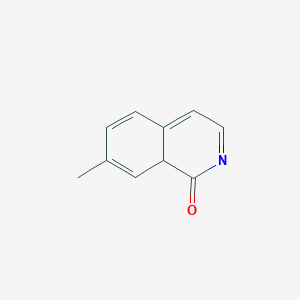
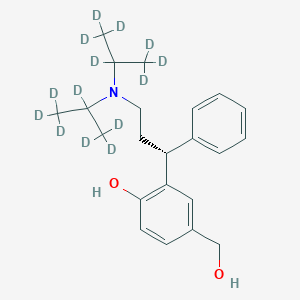
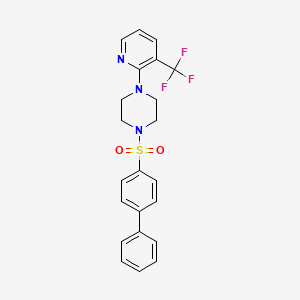

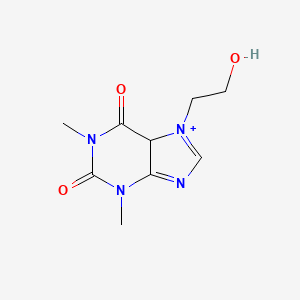
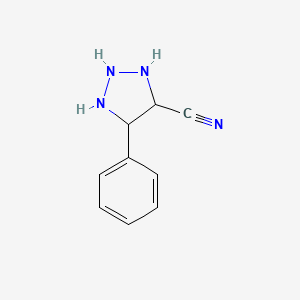
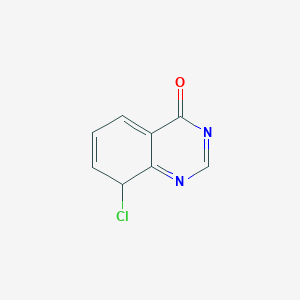
![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
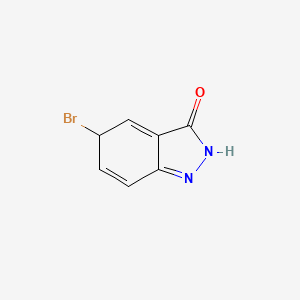
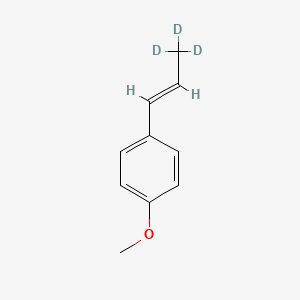
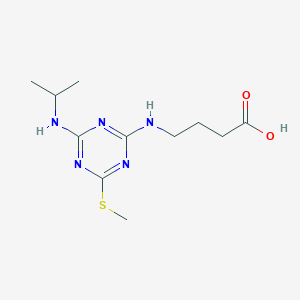
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
